3-[(3-methoxyphenyl)methyl]-5-[(3-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
The compound 3-[(3-methoxyphenyl)methyl]-5-[(3-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a nitrogen-containing heterocyclic scaffold with a fused pyrimidine-indole core. Its structure features two aromatic substituents: a 3-methoxyphenylmethyl group at position 3 and a 3-methylphenylmethyl group at position 3. These substituents modulate electronic and steric properties, influencing solubility, bioavailability, and target interactions.
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-5-[(3-methylphenyl)methyl]pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-18-7-5-8-19(13-18)16-29-23-12-4-3-11-22(23)24-25(29)26(30)28(17-27-24)15-20-9-6-10-21(14-20)31-2/h3-14,17H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYNQFYHVAGHMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-methoxyphenyl)methyl]-5-[(3-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of methoxy and methylphenyl groups through various substitution reactions. Common reagents used in these reactions include methoxybenzyl chloride and methylbenzyl chloride, which react under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of catalysts and controlled reaction environments is crucial to achieve efficient synthesis on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-[(3-methoxyphenyl)methyl]-5-[(3-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxybenzyl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
3-[(3-methoxyphenyl)methyl]-5-[(3-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-methoxyphenyl)methyl]-5-[(3-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 3
- 3-[(2-Chlorophenyl)methyl]-5-[(3-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one (CM857472, CAS: 1185068-12-5) Key Difference: Replacement of the 3-methoxyphenyl group with a 2-chlorophenyl moiety. Impact: The electron-withdrawing chlorine atom enhances lipophilicity (logP ~4.2 vs. Activity: Chlorinated analogs are often prioritized in antiparasitic screens due to enhanced target affinity (e.g., cruzain inhibition in Chagas disease) .
3-(3-Methoxyphenyl)-2-propan-2-ylsulfanyl-5H-pyrimido[5,4-b]indol-4-one (CAS: 536706-83-9)
Substituent Variations at Position 5
- 3-[(3-Methoxyphenyl)methyl]-5-(4-fluorobenzyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one Key Difference: Substitution of 3-methylphenyl with 4-fluorobenzyl. Activity: Fluorinated analogs are reported to show improved selectivity in kinase inhibition assays .
Core Modifications in Pyrimidoindole Derivatives
- 8-Chloro-N-(3-morpholinopropyl)-5H-pyrimido[5,4-b]indol-4-amine Key Difference: Replacement of the 4-one ketone with an amine group. Impact: The amine enhances hydrogen-bonding capacity, improving interactions with enzymes like cruzain (IC₅₀ = 1.2 µM vs. >10 µM for ketone analogs) .
Physicochemical and Pharmacokinetic Profiles
Notes:
Biological Activity
The compound 3-[(3-methoxyphenyl)methyl]-5-[(3-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidine-indole derivative that has garnered interest for its potential biological activities. The unique structural features of this compound suggest it may exhibit various pharmacological effects, including anticancer and antimicrobial properties.
Chemical Structure
The structure of the compound can be represented as follows:
This structure includes a pyrimidine ring fused with an indole system, characterized by methoxy and methyl substitutions on the phenyl rings, which may influence its biological activity.
Antimicrobial Activity
The potential antimicrobial properties of this compound have been suggested based on structural analogs. Studies on similar compounds have reported:
- Minimum Inhibitory Concentration (MIC) : Related derivatives demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus .
- Biofilm Inhibition : Some derivatives showed effectiveness in inhibiting biofilm formation, which is crucial for treating resistant infections.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Pyrimidine-Indole derivative | Potential anticancer/antimicrobial |
| Pyrimethamine | Pyrimidine | Antimalarial |
| Azathioprine | Pyrimidine | Immunosuppressive |
| Sulfamethoxazole | Sulfonamide-Pyrimidine | Antibiotic |
The table above highlights the structural diversity and biological activities of compounds related to the target compound. The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to these similar compounds.
While detailed studies specifically on this compound are sparse, the general mechanism of action for pyrimidoindole derivatives often involves:
- Enzyme Inhibition : Binding to and inhibiting specific kinases or other enzymes critical for tumor growth.
- Receptor Interaction : Modulating activity at various biological receptors which may lead to altered cellular responses.
Future studies are necessary to elucidate the precise mechanisms through which this compound exerts its effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
